molecular formula C25H32FN3O2 B12771205 exo-Dehydro-pimavanserin CAS No. 1246458-13-8

exo-Dehydro-pimavanserin

Cat. No.: B12771205
CAS No.: 1246458-13-8
M. Wt: 425.5 g/mol
InChI Key: ZPSIMBGXXJZQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exo-Dehydro-pimavanserin: is a derivative of pimavanserin, an atypical antipsychotic primarily used for the treatment of Parkinson’s disease psychosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-Dehydro-pimavanserin typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the core structure: This involves the construction of the piperidine ring, which is a crucial part of the molecule.

    Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.

    Dehydrogenation: The final step involves the dehydrogenation of pimavanserin to form this compound. This can be achieved using reagents like palladium on carbon (Pd/C) under hydrogen-free conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for improved efficiency and scalability.

    Purification techniques: such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Exo-Dehydro-pimavanserin undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can revert it to its parent compound, pimavanserin.

    Substitution: Various nucleophilic and electrophilic substitution reactions can modify its functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions include:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced derivatives: Compounds with fewer double bonds or additional hydrogen atoms.

    Substituted derivatives: Compounds with various substituents replacing hydrogen atoms on the core structure.

Scientific Research Applications

Exo-Dehydro-pimavanserin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects in treating neurological and psychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of exo-Dehydro-pimavanserin involves its interaction with serotonin receptors, particularly the 5-HT₂A receptor. It acts as an inverse agonist and antagonist at this receptor, modulating the serotonin signaling pathway. This modulation is believed to contribute to its antipsychotic effects and potential therapeutic benefits in other neurological conditions.

Comparison with Similar Compounds

Exo-Dehydro-pimavanserin can be compared with other similar compounds such as:

    Pimavanserin: The parent compound, which is also an atypical antipsychotic with a similar mechanism of action.

    Clozapine: Another atypical antipsychotic with a broader receptor profile, including dopamine receptors.

    Risperidone: Atypical antipsychotic with high affinity for serotonin and dopamine receptors.

Uniqueness

This compound is unique due to its selective action on the 5-HT₂A receptor and its potential for fewer side effects compared to other antipsychotics. Its dehydrogenated structure may also offer distinct pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

CAS No.

1246458-13-8

Molecular Formula

C25H32FN3O2

Molecular Weight

425.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]urea

InChI

InChI=1S/C25H32FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,23H,1,12-18H2,2-3H3,(H,27,30)

InChI Key

ZPSIMBGXXJZQNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.